[2-[(2-Fluorophenoxy)methyl]-1,3-oxazol-4-yl]-(4-propylpiperazin-1-yl)methanone
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Overview
Description
[2-[(2-Fluorophenoxy)methyl]-1,3-oxazol-4-yl]-(4-propylpiperazin-1-yl)methanone is a complex organic compound that features a combination of fluorophenoxy, oxazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-Fluorophenoxy)methyl]-1,3-oxazol-4-yl]-(4-propylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the fluorophenoxy intermediate. This intermediate is then reacted with an oxazole derivative under specific conditions to form the desired compound. Common reagents used in these reactions include fluorinating agents, oxazole precursors, and piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
[2-[(2-Fluorophenoxy)methyl]-1,3-oxazol-4-yl]-(4-propylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy moiety, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
[2-[(2-Fluorophenoxy)methyl]-1,3-oxazol-4-yl]-(4-propylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of [2-[(2-Fluorophenoxy)methyl]-1,3-oxazol-4-yl]-(4-propylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved in its mechanism of action are currently under investigation, with studies focusing on its binding affinity and selectivity for various targets .
Comparison with Similar Compounds
Similar Compounds
[2-(2-Chloro-4-fluorophenoxy)-2-methyl-N-[(1R,2S,3S,5S,7S)-5-(methylsulfonyl)-2-adamantyl]propanamide]: This compound shares structural similarities with [2-[(2-Fluorophenoxy)methyl]-1,3-oxazol-4-yl]-(4-propylpiperazin-1-yl)methanone, particularly in the fluorophenoxy moiety.
3-(4-Fluorophenoxy)phenylmethanone: Another related compound with a fluorophenoxy group and piperidine moiety.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. Its oxazole and piperazine moieties contribute to its potential as a versatile building block in organic synthesis and its promising biological activities .
Properties
IUPAC Name |
[2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-(4-propylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-2-7-21-8-10-22(11-9-21)18(23)15-12-25-17(20-15)13-24-16-6-4-3-5-14(16)19/h3-6,12H,2,7-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAITCAHCJWPPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=COC(=N2)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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